
Compstatin 40
Übersicht
Beschreibung
AMY-101 ist ein cyclisches Peptidanalogon von Compstatin, das für seine Rolle als Inhibitor der zentralen Komplementkomponente C3 bekannt ist. Diese Verbindung hat eine vielversprechende entzündungshemmende Wirkung gezeigt, insbesondere in Modellen der schweren COVID-19-Pneumonie mit systemischer Hyperinflammation . Die Summenformel von AMY-101 ist C83H117N23O18S2, und es hat ein Molekulargewicht von 1789.11 .
Vorbereitungsmethoden
AMY-101 wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Der Syntheseweg umfasst die Bildung von Peptidbindungen zwischen Aminosäuren, gefolgt von einer Cyclisierung zur Bildung der cyclischen Struktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid und Hydroxybenzotriazol, und die Reaktionen werden in Lösungsmitteln wie Dimethylformamid durchgeführt . Industrielle Produktionsmethoden umfassen die großtechnische Peptidsynthese mit automatisierten Peptidsynthesizern, die eine präzise Steuerung der Reaktionsbedingungen und eine hohe Ausbeute des gewünschten Produkts ermöglichen .
Analyse Chemischer Reaktionen
AMY-101 unterliegt hauptsächlich Peptidbindungsbildungs- und Cyclisierungsreaktionen während seiner Synthese. Unter Standardbedingungen finden typischerweise keine Oxidations-, Reduktions- oder Substitutionsreaktionen statt. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist die cyclische Peptidstruktur von AMY-101 .
Wissenschaftliche Forschungsanwendungen
Autoimmune Disorders
Cp40 has shown promise in treating autoimmune conditions by inhibiting complement-mediated damage. In studies involving autoimmune hemolytic anemia (AIHA), Cp40 effectively prevented complement-mediated hemolysis of red blood cells opsonized with patient sera. This suggests that Cp40 could serve as a therapeutic agent in managing AIHA and similar disorders .
Transplantation
In kidney transplantation models, Cp40 has been demonstrated to prolong allograft survival by preventing acute antibody-mediated rejection. It reduces C3 deposition on graft tissues and attenuates immune cell activation. These findings indicate its potential as a therapeutic strategy to enhance transplant outcomes in sensitized patients .
Periodontal Disease
Recent research has explored the application of Cp40 in periodontal disease management. Due to its ability to modulate inflammatory responses, Cp40 may help reduce tissue destruction associated with periodontitis by inhibiting complement activation at the site of inflammation .
Acute Respiratory Distress Syndrome (ARDS)
This compound is currently being investigated for its efficacy in ARDS, particularly in the context of COVID-19. By targeting complement activation, it may mitigate lung injury and improve clinical outcomes in affected patients .
Case Study: Autoimmune Hemolytic Anemia
In a controlled study involving patients with AIHA, Cp40 was administered to evaluate its effects on complement deposition and red blood cell survival. Results indicated significant inhibition of C3b deposition on red blood cells and reduced hemolysis compared to control treatments . This study highlights Cp40's potential as a targeted therapy for managing autoimmune hemolytic conditions.
Case Study: Kidney Transplantation
A non-human primate model demonstrated that repeated dosing of Cp40 could achieve sustained C3 inhibition, leading to improved graft survival rates in sensitized recipients. The study reported reduced immune cell activation and prolonged allograft function, suggesting that Cp40 could be an effective adjunct therapy in transplantation protocols .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Autoimmune Disorders | Inhibits complement-mediated damage | Effective in preventing hemolysis in AIHA models |
Transplantation | Prevents acute antibody-mediated rejection | Prolongs allograft survival in sensitized models |
Periodontal Disease | Modulates inflammatory responses | Potential to reduce tissue destruction |
Acute Respiratory Distress Syndrome | Mitigates lung injury through complement inhibition | Under investigation for COVID-19-related ARDS |
Wirkmechanismus
AMY-101 exerts its effects by inhibiting the central complement component C3. This inhibition prevents the activation of the complement cascade, which is a key part of the immune response. By blocking C3, AMY-101 reduces inflammation and prevents tissue damage caused by excessive complement activation . The molecular targets of AMY-101 include the C3 protein and its activation products, such as C3a and C3b .
Vergleich Mit ähnlichen Verbindungen
AMY-101 ist einzigartig unter den Komplementinhibitoren aufgrund seiner hohen Bindungsaffinität für C3 (KD: 0,5 nM) und seiner verbesserten inhibitorischen Potenz . Ähnliche Verbindungen umfassen andere Compstatin-Analoga wie CP40 und Peptid 14, die ebenfalls C3 hemmen, aber geringere Bindungsaffinitäten und inhibitorische Potenzen aufweisen . Die neuartigen Eigenschaften von AMY-101, wie seine erhöhte Zielaffinität, sein verbessertes pharmakokinetisches Profil und seine erhöhte Löslichkeit, machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Komplement-vermittelten Erkrankungen .
Biologische Aktivität
Compstatin 40 (Cp40) is a second-generation analog of the original compstatin peptide, designed to inhibit complement activation by targeting the central component C3. This cyclic peptide, consisting of 14 amino acids, has shown significant promise in various therapeutic applications, particularly in conditions characterized by complement dysregulation, such as C3 glomerulopathy (C3G) and autoimmune hemolytic anemia (AIHA). This article reviews the biological activity of Cp40, detailing its mechanisms of action, efficacy in clinical studies, and potential applications.
Cp40 operates by binding selectively to C3 and C3b, thereby preventing their conversion into active components that mediate complement activation. The binding affinity of Cp40 for human C3 is approximately 6,000 times greater than that of its predecessor compstatin, which enhances its inhibitory potency and extends its in vivo half-life to about 12 hours after a single intravenous injection .
The structural studies indicate that Cp40 binds to the MG4/MG5 region of C3, inhibiting the formation of C3 convertases and preventing the downstream effects of complement activation such as opsonization and membrane attack complex (MAC) formation . This mechanism is crucial in diseases where uncontrolled complement activation leads to tissue damage.
C3 Glomerulopathy
C3G encompasses a spectrum of rare renal diseases caused by dysregulation of the alternative complement pathway. In vitro studies demonstrated that Cp40 effectively inhibits complement-mediated lysis of sheep erythrocytes in sera from C3G patients. It also prevents dysregulation caused by patient-derived autoantibodies targeting C3 and C5 convertases .
Table 1: In Vitro Efficacy of Cp40 in C3G Models
Study | Assay Type | Outcome |
---|---|---|
Qu et al. (2015) | Hemolytic assay | Prevented lysis in patient sera |
Maekawa et al. (2014) | Complement activation assay | Inhibited dysregulation induced by autoantibodies |
Risitano et al. (2014) | Cell lysis assay | Reduced complement-mediated cell damage |
Autoimmune Hemolytic Anemia
In AIHA models, Cp40 has been shown to prevent C3b deposition on red blood cells opsonized with sera from patients with positive direct antiglobulin tests (DAT). This suggests its potential to block both extra- and intravascular hemolysis .
Table 2: Effects of Cp40 in AIHA Studies
Study | Assay Type | Outcome |
---|---|---|
Recent Study (2020) | RBC opsonization assay | Prevented MAC formation |
Comparative Study | In vivo model | Reduced hemolysis rates |
Structural Insights and Development
Recent structure-activity relationship (SAR) studies have elucidated key determinants for Cp40's binding affinity and selectivity. The incorporation of specific amino acid modifications has further enhanced its solubility and binding characteristics . For instance, PEGylation strategies have been employed to improve plasma residence time while maintaining inhibitory activity against complement pathways.
Case Studies and Clinical Applications
Cp40 has undergone evaluation in several clinical contexts:
- Kidney Transplantation : In non-human primate models, Cp40 demonstrated a capacity to prevent acute antibody-mediated rejection by reducing C3 deposition on grafts and attenuating immune cell activation .
- Chronic Dosing Regimens : Studies have shown that repeated subcutaneous dosing can achieve sustained pharmacological effects, indicating its feasibility for chronic treatment applications .
Eigenschaften
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSGYEMSJUFFHT-UWABRSFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H117N23O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1789.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427001-89-5 | |
Record name | AMY-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMY-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.